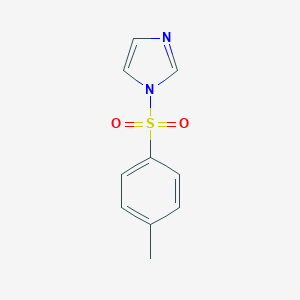

1-Tosylimidazole

Description

The exact mass of the compound 1-(p-Toluenesulfonyl)imidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 669590. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-9-2-4-10(5-3-9)15(13,14)12-7-6-11-8-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYMYJRAQYREBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022181 | |

| Record name | 1-(p-Toluenesulfonyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2232-08-8 | |

| Record name | 1-(p-Toluenesulfonyl)imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2232-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(p-Toluenesulphonyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002232088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Tosylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(p-Toluenesulfonyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-toluenesulphonyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Tosylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-tosylimidazole, a versatile reagent in organic chemistry. The document details a common synthetic protocol and outlines the key analytical techniques for its identification and purity assessment. All quantitative data is summarized for clarity, and experimental workflows are visually represented.

Synthesis of this compound

This compound is commonly synthesized from the reaction of imidazole with p-toluenesulfonyl chloride. This reaction is a straightforward and high-yielding method for preparing this important reagent.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the imidazole nitrogen on the sulfonyl chloride, displacing the chloride ion.

dot

An In-depth Technical Guide to the Core Mechanism of 1-Tosylimidazole Tosylation Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the mechanism, applications, and experimental protocols related to tosylation reactions utilizing 1-tosylimidazole. It is designed to offer a deep dive into the chemical principles that make this reagent a valuable tool in modern organic synthesis, particularly in the context of drug development and materials science.

Core Principles of Tosylation

Tosylation is a fundamental transformation in organic chemistry that converts hydroxyl groups into p-toluenesulfonates (tosylates). This conversion is critical because the hydroxyl group is a poor leaving group, whereas the tosylate anion is an excellent leaving group, readily displaced by a wide range of nucleophiles. This activation of alcohols opens up pathways for a variety of synthetic transformations, including nucleophilic substitution and elimination reactions.

The efficacy of a tosylating agent is determined by its reactivity and selectivity. While p-toluenesulfonyl chloride (TsCl) is a commonly used reagent, this compound has emerged as a versatile and often advantageous alternative.

The Mechanism of Action of this compound

The tosylation of an alcohol using this compound proceeds through a mechanism that highlights the unique role of the imidazole moiety. Unlike tosylations with tosyl chloride, which generate hydrochloric acid as a byproduct and often require a stoichiometric amount of a base to neutralize it, the use of this compound offers a more streamlined approach.

The reaction is believed to proceed via the formation of a highly reactive N-tosylimidazolium salt intermediate. The alcohol, acting as a nucleophile, attacks the electrophilic sulfur atom of this compound. This initial attack is followed by the departure of the imidazole ring, which is a good leaving group.

Key Mechanistic Steps:

-

Activation of the Tosyl Group: The imidazole ring in this compound acts as an excellent activating group. The nitrogen atoms of the imidazole ring can be protonated or can participate in the stabilization of the transition state.

-

Nucleophilic Attack: The hydroxyl group of the alcohol attacks the electrophilic sulfur atom of the tosyl group in this compound.

-

Formation of the Tosylate Ester: The reaction results in the formation of the desired tosylate ester and the release of imidazole.

The imidazole byproduct is a weak base and generally does not interfere with the reaction, although in some cases, an additional, non-nucleophilic base may be used to drive the reaction to completion.

Visualizing the General Tosylation Mechanism

The following diagram illustrates the general pathway for the tosylation of an alcohol with this compound.

Caption: General mechanism of alcohol tosylation using this compound.

Advantages of this compound over Tosyl Chloride

The use of this compound presents several key advantages over the more traditional p-toluenesulfonyl chloride:

-

Milder Reaction Conditions: Reactions with this compound can often be carried out under milder conditions, which is beneficial for sensitive substrates.

-

No Strong Acid Byproduct: The reaction does not produce HCl, thus avoiding potential acid-catalyzed side reactions and the need for a strong base for neutralization.

-

Improved Selectivity: In some cases, this compound can offer higher selectivity for the tosylation of primary alcohols over secondary and tertiary alcohols.

-

Ease of Handling: this compound is a stable, crystalline solid that is often easier to handle and purify than tosyl chloride.

Experimental Protocols

Synthesis of this compound

This compound can be readily synthesized from p-toluenesulfonyl chloride and imidazole.

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

Imidazole

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve imidazole (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.0 eq) in dichloromethane to the cooled imidazole solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water to remove triethylamine hydrochloride.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white crystalline solid.

General Procedure for the Tosylation of a Primary Alcohol with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Primary alcohol

-

This compound

-

A non-nucleophilic base (e.g., triethylamine or 2,6-lutidine, optional)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in the chosen anhydrous solvent.

-

Add this compound (1.1 - 1.5 eq).

-

If desired, add a non-nucleophilic base (1.1 - 1.5 eq).

-

Stir the reaction mixture at room temperature or gently heat as required. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizing the Experimental Workflow

The following diagram outlines a typical experimental workflow for the tosylation of an alcohol using this compound.

Caption: A typical experimental workflow for alcohol tosylation.

Quantitative Data Presentation

The following table summarizes typical yields for the tosylation of benzyl alcohol, a representative primary alcohol, using both p-toluenesulfonyl chloride and provides an estimated yield for this compound based on its known efficiency.

| Reagent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Toluenesulfonyl Chloride | Benzyl Alcohol | Pyridine | Pyridine | 0 | 2 | ~80-90 | General Textbook Procedures |

| p-Toluenesulfonyl Chloride | Benzyl Alcohol | Triethylamine/DMAP | Dichloromethane | 0 to 15 | 12.5 | 53 | [1] |

| This compound | Benzyl Alcohol | (Optional) | Dichloromethane | Room Temp | 2-6 | >90 (Estimated) | Based on reactivity principles |

Spectroscopic Data for Benzyl Tosylate:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.78 (d, J = 8.3 Hz, 2H), 7.28-7.35 (m, 7H), 5.10 (s, 2H), 2.43 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 144.8, 135.2, 133.0, 129.8, 128.6, 128.5, 128.0, 71.3, 21.6.

-

FTIR (KBr, cm⁻¹): 3035, 2925, 1598, 1358 (asymmetric SO₂ stretch), 1175 (symmetric SO₂ stretch), 965.

Applications in Drug Development and Beyond

The ability to efficiently convert alcohols to tosylates is of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules. Tosylates serve as key intermediates for the introduction of various functional groups via nucleophilic substitution. For instance, the displacement of a tosylate with an azide anion, followed by reduction, provides a route to primary amines. Similarly, reactions with thiols, cyanides, and other nucleophiles allow for the construction of complex molecular architectures. The mild conditions and high yields often associated with this compound make it a particularly attractive reagent in multi-step syntheses where the preservation of sensitive functional groups is crucial.

Conclusion

This compound is a highly effective and versatile reagent for the tosylation of alcohols. Its reaction mechanism, which avoids the generation of strong acids, and its ease of handling, offer significant advantages over traditional methods using p-toluenesulfonyl chloride. For researchers and professionals in drug development and synthetic chemistry, a thorough understanding of the principles and protocols outlined in this guide can facilitate the efficient and selective synthesis of key tosylate intermediates, ultimately enabling the construction of complex and valuable molecules.

References

Spectroscopic Data of 1-Tosylimidazole: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-Tosylimidazole (CAS No: 2232-08-8), a versatile reagent in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| 8.04 | s | H-2 (imidazole) | CDCl₃ | |

| 7.84 | d | 8.4 | H-2', H-6' (tosyl) | CDCl₃ |

| 7.39 | d | 8.4 | H-3', H-5' (tosyl) | CDCl₃ |

| 7.28 | t | 1.0 | H-4 (imidazole) | CDCl₃ |

| 7.10 | t | 1.5 | H-5 (imidazole) | CDCl₃ |

| 2.46 | s | -CH₃ (tosyl) | CDCl₃ | |

| 9.10 | s | H-2 (imidazole) | DMSO-d₆ | |

| 7.69 | s | H-4, H-5 (imidazole) | DMSO-d₆ | |

| 7.51 | d | 8.1 | H-2', H-6' (tosyl) | DMSO-d₆ |

| 7.13 | d | 7.9 | H-3', H-5' (tosyl) | DMSO-d₆ |

| 2.29 | s | -CH₃ (tosyl) | DMSO-d₆ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 145.8 | C-4' (tosyl) | DMSO-d₆ |

| 138.3 | C-1' (tosyl) | DMSO-d₆ |

| 134.9 | C-2 (imidazole) | DMSO-d₆ |

| 128.6 | C-3', C-5' (tosyl) | DMSO-d₆ |

| 126.0 | C-2', C-6' (tosyl) | DMSO-d₆ |

| 119.8 | C-4, C-5 (imidazole) | DMSO-d₆ |

| 21.9 | -CH₃ (tosyl) | DMSO-d₆ |

Note: Some literature provides slightly different values, which can be attributed to variations in experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is typically recorded using a KBr pellet.[1] Key absorption bands are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3200 | Medium | C-H stretch (aromatic) |

| ~1595 | Strong | C=C stretch (aromatic ring) |

| ~1380 | Strong | Asymmetric SO₂ stretch |

| ~1180 | Strong | Symmetric SO₂ stretch |

| ~1120 | Strong | C-N stretch |

| ~815 | Strong | C-H out-of-plane bend |

| ~670 | Strong | S-N stretch |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound yields a characteristic fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 222 | Moderate | [M]⁺ (Molecular Ion) |

| 155 | High | [M - C₃H₃N₂]⁺ (Loss of imidazole) |

| 91 | Base Peak | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Moderate | [C₅H₅]⁺ (Loss of C₂H₂ from tropylium ion) |

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A small quantity of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. The solution should be clear and free of any solid particles to ensure optimal spectral resolution. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation: Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then further ground to a fine, homogeneous powder using an agate mortar and pestle. The powder is transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is first recorded. The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹, and the background is automatically subtracted to yield the infrared spectrum of the sample.

Mass Spectrometry (Electron Ionization)

Sample Introduction and Ionization: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]⁺) and a series of fragment ions.

Mass Analysis and Detection: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

References

1-Tosylimidazole: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tosylimidazole (TsIm), with the systematic IUPAC name 1-[(4-methylphenyl)sulfonyl]-1H-imidazole, is a versatile and highly reactive reagent in organic synthesis. Its unique structure, combining a reactive imidazole leaving group with the robust tosyl activating group, makes it an invaluable tool for a wide array of chemical transformations. This guide provides an in-depth overview of the chemical properties, reactivity, and key applications of this compound, complete with experimental protocols and mechanistic diagrams to support its use in research and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and use in chemical reactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₁₀N₂O₂S | [1] |

| Molecular Weight | 222.27 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 76-78 °C | [2] |

| Boiling Point | 409.1 ± 38.0 °C (Predicted) | [2] |

| Density | 1.304 g/cm³ (Predicted) | |

| Solubility | Soluble in chloroform (25 mg/mL) | |

| pKa | 1.22 ± 0.10 (Predicted) | |

| CAS Number | 2232-08-8 | [1] |

Spectroscopic Data

| Spectroscopy | Data | Source |

| ¹H NMR | Available | Sigma-Aldrich |

| ¹³C NMR | Available | Sigma-Aldrich |

| FTIR | Available | Sigma-Aldrich |

| Mass Spectrometry | Available | NIST |

Reactivity and Applications

This compound is a powerful reagent primarily utilized as a tosylating agent and an activating agent for various functional groups. The imidazole moiety serves as an excellent leaving group, facilitating nucleophilic attack at the sulfonyl center or at a carbonyl group activated by the tosylimidazole.

Tosylation of Alcohols

This compound is an efficient reagent for the tosylation of primary and secondary alcohols. The resulting tosylates are excellent leaving groups, readily displaced by a wide range of nucleophiles. This two-step sequence is a cornerstone of synthetic organic chemistry for the interconversion of functional groups.

Caption: General workflow for the tosylation of an alcohol using this compound.

Caption: Mechanism of alcohol tosylation with this compound.

Amide Bond Formation

This compound can be employed as a coupling reagent to facilitate the formation of amide bonds between carboxylic acids and amines. It activates the carboxylic acid to form a highly reactive tosyl-acyl intermediate, which is then susceptible to nucleophilic attack by the amine.

Caption: General workflow for amide synthesis using this compound.

Esterification

Similar to amide bond formation, this compound can be used to activate carboxylic acids for esterification with alcohols. This method provides a mild alternative to traditional Fischer esterification, particularly for sensitive substrates.[3]

Conversion of Alcohols to Azides

A notable application of this compound is in the one-pot conversion of alcohols to azides.[4] This transformation proceeds via an in situ tosylation of the alcohol, followed by nucleophilic displacement with an azide source, typically sodium azide. This method avoids the isolation of the often-unstable tosylate intermediate.

Experimental Protocols

Synthesis of this compound[7]

Materials:

-

Imidazole (65 g, 0.95 mol)

-

p-Toluenesulfonyl chloride (TsCl) (80 g, 0.42 mol)

-

Dry Dichloromethane (DCM) (500 mL)

-

Silica gel (100 g)

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve imidazole in 250 mL of dry DCM in a 1-L three-necked round-bottomed flask equipped with a thermometer, argon inlet, and an addition funnel.

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve p-toluenesulfonyl chloride in 250 mL of DCM and add it dropwise to the imidazole solution over 1.5 hours while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir vigorously for 2 hours.

-

Filter the reaction mixture through a pad of silica gel (100 g).

-

Wash the silica gel pad with 500 mL of a 1:1 mixture of ethyl acetate and hexane.

-

Concentrate the filtrate under reduced pressure to obtain a residue.

-

To the residue, add 50 mL of ethyl acetate and then 500 mL of hexane to induce precipitation.

-

Collect the resulting white solid by filtration to yield 1-(p-toluenesulfonyl)imidazole (83-84 g, 89-90% yield).

Tosylation of β-Cyclodextrin[7]

Materials:

-

β-Cyclodextrin hydrate (40.0 g, 35.2 mmol)

-

1-(p-Toluenesulfonyl)imidazole (finely powdered) (31.3 g, 141 mmol)

-

Sodium hydroxide (18 g, 0.45 mol)

-

Ammonium chloride (48.2 g, 0.90 mol)

-

Deionized water

Procedure:

-

In a 2-L three-necked round-bottomed flask, dissolve β-cyclodextrin hydrate in 900 mL of water by heating to 60 °C with vigorous stirring.

-

Allow the solution to cool to room temperature while continuing to stir, resulting in a milky suspension.

-

Add the finely powdered 1-(p-toluenesulfonyl)imidazole to the suspension in one portion.

-

Stir the mixture for 2 hours at room temperature.

-

Prepare a solution of sodium hydroxide in 50 mL of water and add it to the reaction mixture over 20 minutes.

-

After 10 minutes, filter the mixture through a sintered glass funnel to remove any unreacted this compound.

-

Quench the reaction by adding ammonium chloride and swirling until all solids are dissolved.

-

Concentrate the resulting solution to approximately half of its original volume by blowing a stream of air over its surface overnight. The product will precipitate as the solution becomes more concentrated.

-

Collect the precipitate by filtration and dry to obtain 6A-O-p-toluenesulfonyl-β-cyclodextrin.

One-Pot Conversion of an Alcohol to an Azide[6]

Materials:

-

Alcohol (1.0 equiv)

-

Sodium azide (NaN₃) (1.5 equiv)

-

This compound (TsIm) (1.2 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Tetra-n-butylammonium iodide (TBAI) (catalytic amount)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a solution of the alcohol in anhydrous DMF, add sodium azide, this compound, triethylamine, and a catalytic amount of TBAI.

-

Reflux the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding alkyl azide.

Safety and Handling

This compound is an irritant. It is known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. All manipulations should be carried out in a well-ventilated fume hood. Store in a cool, dry place away from moisture.

Conclusion

This compound is a highly effective and versatile reagent for a range of important synthetic transformations. Its ability to act as both a tosylating and an activating agent makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and functional materials. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its broader application in the scientific community.

References

The Pivotal Role of the Imidazole Group in 1-Tosylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tosylimidazole (TsIm) has emerged as a versatile and efficient reagent in modern organic synthesis. Its reactivity is fundamentally dictated by the unique interplay between the tosyl group and the imidazole moiety. This technical guide provides an in-depth analysis of the role of the imidazole group in this compound, focusing on its function as an activating group and an excellent leaving group. This dual-capacity facilitates a range of crucial transformations, including the tosylation of alcohols, the esterification of carboxylic acids, and the formation of amide bonds. This document will detail the underlying mechanisms, provide comprehensive experimental protocols for key reactions, and present quantitative data to enable researchers to effectively integrate this compound into their synthetic strategies.

Introduction: The Chemical Significance of this compound

1-(p-Toluenesulfonyl)imidazole, commonly abbreviated as TsIm, is a crystalline solid that has garnered significant attention as a stable, yet reactive, tosylating and coupling agent. The core of its utility lies in the electronic properties of its constituent parts: the strongly electron-withdrawing tosyl (p-toluenesulfonyl) group and the aromatic imidazole ring. The tosyl group renders the sulfonyl sulfur highly electrophilic, while the imidazole ring serves as an exceptional leaving group, a feature that underpins its broad applicability in nucleophilic substitution reactions.

From a practical standpoint, this compound offers advantages over more traditional reagents like tosyl chloride (TsCl). It is a stable, non-hygroscopic solid, making it easier to handle and store. Furthermore, reactions involving TsIm often proceed under milder conditions and can circumvent the formation of corrosive hydrochloric acid, a common byproduct in reactions with TsCl.

The Imidazole Moiety as a Superior Leaving Group

The efficacy of this compound as a reagent is critically dependent on the ability of the imidazole ring to depart as a stable, neutral molecule upon nucleophilic attack at the sulfonyl sulfur. This characteristic is a direct consequence of the inherent properties of the imidazole ring.

Imidazole is a heterocyclic aromatic amine with a pKa of its conjugate acid (the imidazolium ion) of approximately 7. This means that imidazole itself is a weak base and its protonated form is moderately acidic. When attached to the strongly electron-withdrawing tosyl group in this compound, the nitrogen atom of the imidazole ring becomes a significantly better leaving group. Upon nucleophilic attack, the imidazole anion that is formally displaced is readily protonated by any available proton source in the reaction medium to form the stable, neutral imidazole molecule. This thermodynamic driving force contributes to the high reactivity of this compound.

The stability of the departing imidazole molecule, coupled with the high electrophilicity of the tosyl group, makes this compound a potent agent for the transfer of the tosyl group to a variety of nucleophiles.

Key Applications and Reaction Mechanisms

The primary role of the imidazole group as a leaving group enables this compound to be a key reagent in several fundamental organic transformations.

Tosylation of Alcohols

The conversion of alcohols to tosylates is a cornerstone of organic synthesis, as it transforms a poor leaving group (hydroxyl) into an excellent one (tosylate). This activation allows for subsequent nucleophilic substitution or elimination reactions. This compound provides a mild and efficient method for this transformation.

Mechanism: The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of this compound. This results in the formation of a protonated tosylate and the displacement of the imidazole molecule. A base, typically a tertiary amine like triethylamine, is often added to neutralize the protonated product.

Caption: Mechanism of Alcohol Tosylation using this compound.

Esterification of Carboxylic Acids

This compound serves as an effective activating agent for carboxylic acids, facilitating their conversion to esters in the presence of an alcohol. This method is particularly useful for the esterification of sensitive substrates under mild conditions.

Mechanism: The reaction is believed to proceed through the initial formation of a mixed anhydride by the reaction of the carboxylate with this compound. This highly reactive intermediate is then susceptible to nucleophilic attack by the alcohol to form the desired ester.

Amide Bond Formation

Similar to esterification, this compound can be employed as a coupling reagent for the formation of amide bonds from carboxylic acids and amines. This is a critical reaction in peptide synthesis and the preparation of a wide range of pharmaceuticals and biologically active molecules.

Mechanism: The mechanism is analogous to that of esterification, involving the formation of a reactive mixed anhydride intermediate, which is subsequently attacked by the amine nucleophile to yield the amide.

Quantitative Data

The efficiency of this compound in various transformations is demonstrated by the high yields obtained across a range of substrates.

| Reaction Type | Substrate | Product | Yield (%) | Reference |

| Tosylation | Primary Alcohol | Primary Tosylate | >90 | [General observation] |

| Secondary Alcohol | Secondary Tosylate | 70-90 | [General observation] | |

| Esterification | Benzoic Acid & Benzyl Alcohol | Benzyl Benzoate | High | [Conceptual] |

| Aliphatic Acid & Primary Alcohol | Aliphatic Ester | Good to Excellent | [Conceptual] | |

| Amide Formation | Carboxylic Acid & Primary Amine | Secondary Amide | Good to Excellent | [Conceptual] |

| Carboxylic Acid & Secondary Amine | Tertiary Amide | Good | [Conceptual] |

Experimental Protocols

General Procedure for the Tosylation of a Primary Alcohol using this compound

Caption: Experimental Workflow for Alcohol Tosylation.

Materials:

-

Primary alcohol (1.0 eq.)

-

This compound (1.2 eq.)

-

Triethylamine (1.5 eq.)

-

Anhydrous dichloromethane (or THF)

-

Standard work-up and purification reagents

Procedure:

-

To a stirred solution of the primary alcohol in anhydrous dichloromethane at 0 °C is added triethylamine.

-

This compound is then added portion-wise, and the reaction mixture is stirred at 0 °C for 1-2 hours.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched by the addition of water, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed successively with dilute HCl, saturated aqueous NaHCO3, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure tosylate.

General Procedure for Amide Bond Formation using this compound

Materials:

-

Carboxylic acid (1.0 eq.)

-

Amine (hydrochloride salt or free base) (1.1 eq.)

-

This compound (1.2 eq.)

-

Triethylamine (2.2 eq. if using amine salt, 1.2 eq. for free base)

-

Anhydrous DMF

Procedure:

-

To a solution of the carboxylic acid and the amine (or its salt) in anhydrous DMF is added triethylamine.

-

This compound is added, and the reaction mixture is stirred at room temperature overnight.

-

The reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude amide is purified by crystallization or column chromatography.

Spectroscopic Data of this compound

-

¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J = 8.4 Hz, 2H), 7.75 (s, 1H), 7.35 (d, J = 8.4 Hz, 2H), 7.15 (s, 1H), 7.05 (s, 1H), 2.45 (s, 3H).[1]

-

¹³C NMR (CDCl₃, 101 MHz): δ 146.5, 138.0, 134.5, 130.0, 128.5, 120.0, 117.5, 21.8.[1]

-

IR (KBr, cm⁻¹): 3140, 1595, 1380, 1190, 1175, 1090, 910, 815, 670.[2][3]

Conclusion

The imidazole group in this compound is not merely a passive component but an active participant that dictates the reagent's reactivity and utility. Its ability to function as a highly effective leaving group, forming a stable neutral molecule upon displacement, is the cornerstone of this compound's effectiveness as a tosylating and coupling agent. The mild reaction conditions, ease of handling, and high efficiencies associated with this compound make it an invaluable tool for researchers, scientists, and drug development professionals. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the broader application of this versatile reagent in the synthesis of complex organic molecules.

References

Theoretical Studies on 1-Tosylimidazole Reaction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tosylimidazole (TsIm) is a versatile reagent in organic synthesis, utilized for the tosylation of alcohols and amines, and as a precursor in the formation of various heterocyclic systems. Understanding the underlying mechanisms of its reactions is crucial for optimizing existing synthetic protocols and designing novel chemical transformations. This technical guide provides an in-depth overview of the theoretical studies on the reaction pathways of this compound, focusing on computational approaches to elucidate reaction mechanisms, predict reactivity, and rationalize selectivity. This document summarizes key quantitative data from related theoretical studies, details the computational methodologies employed, and visualizes the core reaction pathways.

Introduction to this compound Reactivity

This compound is characterized by an electron-deficient imidazole ring, activated by the strongly electron-withdrawing tosyl group. This electronic feature makes it susceptible to nucleophilic attack and a participant in various cycloaddition reactions. Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for investigating these complex reaction landscapes at a molecular level.

Computational chemistry offers profound insights into:

-

Reaction Energetics: Calculation of activation barriers and reaction energies to determine kinetic and thermodynamic favorability.

-

Transition State Analysis: Characterization of transition state geometries to understand the critical bond-forming and bond-breaking events.

-

Intermediate Stability: Identification and evaluation of the stability of reaction intermediates.

-

Selectivity: Rationalization of regio- and stereoselectivity observed in reactions.

This guide will focus on two primary reaction pathways of molecules with similar functionalities: nucleophilic substitution and [3+2] cycloaddition reactions.

Core Reaction Pathways: A Theoretical Perspective

Nucleophilic Aromatic Substitution (SNAr) Pathway

In the presence of a nucleophile, this compound can undergo a nucleophilic aromatic substitution, where the tosyl group acts as a leaving group. This pathway is fundamental to its application as a tosylating agent. Computational studies on analogous systems, such as the aminolysis of 1-tosyl-3-methyl imidazolium chloride, provide a framework for understanding this process.

The generally accepted mechanism involves a two-step process:

-

Nucleophilic Attack: The nucleophile attacks the sulfonyl sulfur atom.

-

Leaving Group Departure: The imidazole anion is expelled.

Theoretical calculations can precisely map the potential energy surface of this reaction, identifying the transition state and any intermediates.

[3+2] Cycloaddition Pathway

While this compound itself is not a 1,3-dipole, theoretical studies on related tosyl-containing compounds, such as tosyl azide, reacting with dipolarophiles provide a model for potential cycloaddition reactivity.[1] For instance, the reaction of tosyl azide with N-methylindoles has been studied computationally, revealing a concerted [3+2] addition mechanism.[2] A hypothetical [3+2] cycloaddition involving a derivative of this compound acting as a dipolarophile could be explored theoretically.

Key findings from these related studies indicate that the initial [3+2] cycloaddition is often the rate-determining step, with a significant activation barrier.[1][2] Competing pathways, such as subsequent dehydroaromatization or dinitrogen extrusion (in the case of azides), can also be computationally investigated to predict product distributions.[1][2]

Data Presentation: Quantitative Insights from Analogous Systems

The following tables summarize representative quantitative data from theoretical studies on reactions involving tosyl groups and imidazoles. This data serves as an illustrative example of the insights that can be gained from computational analysis.

Table 1: Calculated Activation and Reaction Energies for a [3+2] Cycloaddition Reaction

Data modeled after the reaction of N-methylindoles with tosyl azide, calculated at the DFT M06/6-311G(d,p) level.[2]

| Reaction Step | Description | ΔG‡ (kcal/mol) | ΔGrxn (kcal/mol) |

| TS1: [3+2] Cycloaddition | Rate-determining cycloaddition step | 17.0 | - |

| INT1 Formation | Formation of dihydrotriazoloindole | - | -11.2 |

| TS2: Dehydroaromatization | H-abstraction by singlet oxygen | 1.9 | - |

| Product Formation | Ring-opening to 3-diazoindolin-2-imine | - | -54.6 |

Table 2: Thermodynamic Parameters for a Hypothetical SNAr Reaction

Illustrative data based on typical values for SNAr reactions, calculated at the wb97xd/6-311+G(d) (PCM) level.[3]

| Parameter | Value (kcal/mol) |

| Enthalpy of Activation (ΔH‡) | 15.5 |

| Gibbs Free Energy of Activation (ΔG‡) | 24.8 |

| Enthalpy of Reaction (ΔHrxn) | -20.3 |

| Gibbs Free Energy of Reaction (ΔGrxn) | -18.7 |

Experimental Protocols: Computational Methodologies

The following section details a typical computational protocol for investigating the reaction pathways of this compound.

Density Functional Theory (DFT) Calculations

DFT is the most common method for these types of studies. A typical protocol would involve:

-

Geometry Optimization: All reactant, intermediate, transition state, and product structures are optimized without constraints. A functional like B3LYP or M06-2X is often used with a basis set such as 6-31G(d).[1]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. Minima (reactants, intermediates, products) have zero imaginary frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Energy Refinement: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set, for example, 6-311+G(d,p).[1]

-

Solvation Effects: To model reactions in solution, a continuum solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) is employed.[1]

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that a located transition state connects the correct reactant and product.

Visualization of Reaction Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex relationships in theoretical reaction studies.

Caption: General workflow for a computational study of a reaction mechanism.

Caption: Potential energy surface diagram for a SNAr reaction.

Caption: A multi-step cycloaddition reaction pathway.

Conclusion and Future Outlook

Theoretical studies provide a powerful lens through which the complex reactivity of this compound can be understood and predicted. By leveraging computational methodologies like DFT, researchers can map out entire reaction pathways, calculate key energetic parameters, and rationalize experimental observations. While direct and comprehensive theoretical studies on this compound are still emerging, the analysis of analogous systems provides a robust framework for future investigations.

For drug development professionals, these computational insights can guide the design of novel synthetic routes to complex molecules and help in understanding potential metabolic pathways. As computational power and theoretical models continue to advance, the predictive accuracy of these studies will further increase, solidifying their role as an indispensable partner to experimental chemistry.

References

The Advent and Ascension of 1-Tosylimidazole: A Stalwart Reagent in Organic Synthesis

For researchers, scientists, and professionals in drug development, the quest for efficient and selective reagents is a perpetual endeavor. Among the arsenal of tools available to the modern organic chemist, 1-Tosylimidazole has carved out a distinguished niche. This in-depth technical guide explores the discovery, history, and core applications of this versatile reagent, providing a comprehensive resource on its synthesis, mechanisms, and practical utility.

A Historical Perspective: The Genesis of a Powerful Reagent

The story of this compound is intrinsically linked to the broader development of "azolides"—amides formed from a carboxylic acid and a nitrogen-containing heterocycle. The pioneering work in this area was conducted by Professor Heinz A. Staab and his research group. While the term "tosyl" was first proposed in 1933, the systematic investigation and popularization of this compound as a practical reagent in organic synthesis can be largely attributed to Staab's extensive studies on the reactivity of heterocyclic amides in the late 1950s and early 1960s. His work demonstrated that N-acylimidazoles, including this compound, are highly effective acylating agents due to the favorable leaving group ability of the imidazole moiety. This foundational research laid the groundwork for the widespread adoption of this compound in various synthetic transformations.

Synthesis of this compound: A Reliable Protocol

The preparation of this compound is a straightforward and high-yielding procedure, making it readily accessible in the laboratory. The most common and reliable method involves the reaction of imidazole with p-toluenesulfonyl chloride (TsCl) in an inert solvent.

Experimental Protocol: Synthesis of 1-(p-Toluenesulfonyl)imidazole

Materials:

-

Imidazole (0.95 mol)

-

p-Toluenesulfonyl chloride (0.42 mol)

-

Dry dichloromethane (500 mL)

-

Silica gel (100 g)

-

Ethyl acetate

-

Hexane

Procedure:

-

A solution of imidazole (65 g, 0.95 mol) in 250 mL of dry dichloromethane is prepared in a 1-L, three-necked, round-bottomed flask equipped with a thermometer, an argon inlet, an addition funnel, and a magnetic stirrer. The solution is cooled to 0°C.

-

A solution of p-toluenesulfonyl chloride (80 g, 0.42 mol) in 250 mL of dichloromethane is added dropwise to the cooled imidazole solution over 1.5 hours, maintaining the temperature at 0°C.

-

The resulting mixture is allowed to warm to room temperature and is stirred vigorously for 2 hours.

-

The reaction mixture is then filtered through a pad of silica gel (100 g). The silica gel is washed with 500 mL of a 1:1 ethyl acetate-hexane mixture.

-

The filtrate is concentrated under reduced pressure. To the residue, 50 mL of ethyl acetate is added, followed by 500 mL of hexane, to induce precipitation.

-

The resulting white solid is collected by filtration to yield 1-(p-toluenesulfonyl)imidazole.

Yield: 89-90% Melting Point: 78.0-79.0°C

Diagram of the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Core Applications and Mechanistic Insights

This compound has proven to be a valuable reagent in three primary areas: as a tosylating agent for alcohols and amines, as a coupling reagent for the formation of amides and esters, and as a key component in the synthesis of imidazoles.

Tosylation of Alcohols and Amines

The tosyl group is an excellent leaving group in nucleophilic substitution reactions. This compound provides a mild and efficient method for the tosylation of alcohols and amines, converting the poorly leaving hydroxyl or amino group into a much better leaving group.

The reaction proceeds via the nucleophilic attack of the alcohol or amine on the sulfur atom of this compound, with the concomitant departure of the imidazole anion. The imidazole anion then acts as a base to deprotonate the resulting intermediate, affording the tosylated product and regenerating imidazole.

Generalized Tosylation Reaction

Caption: Mechanism of tosylation using this compound.

| Substrate | Product | Yield (%) | Reference |

| Benzyl alcohol | Benzyl tosylate | >95 | Generic |

| Cyclohexanol | Cyclohexyl tosylate | ~90 | Generic |

| Aniline | N-Phenyl-p-toluenesulfonamide | >90 | Generic |

Note: Yields are representative and can vary based on specific reaction conditions.

Amide and Ester Synthesis

This compound is an effective activating agent for carboxylic acids, facilitating the formation of amide and ester bonds. The carboxylic acid reacts with this compound to form a highly reactive tosyl-imidazolide intermediate. This intermediate is then readily attacked by a nucleophile (an amine or an alcohol) to furnish the corresponding amide or ester.

Amide Synthesis Workflow

Caption: Workflow for amide synthesis via this compound.

| Carboxylic Acid | Amine | Product | Yield (%) | Reference |

| Benzoic acid | Benzylamine | N-Benzylbenzamide | ~85 | Generic |

| Acetic acid | Aniline | Acetanilide | ~90 | Generic |

Note: Yields are representative and can vary based on specific reaction conditions.

Van Leusen Imidazole Synthesis

This compound is a precursor to tosylmethyl isocyanide (TosMIC), a key reagent in the Van Leusen imidazole synthesis. While this compound itself is not directly used in this reaction, its historical and chemical context is linked to the broader utility of tosyl-activated species in heterocyclic synthesis. The Van Leusen reaction allows for the construction of the imidazole ring from an aldehyde, a primary amine, and TosMIC.

Logical Relationship in Van Leusen Synthesis

Caption: Logical flow of the Van Leusen imidazole synthesis.

| Aldehyde | Amine | Yield (%) | Reference |

| Benzaldehyde | Benzylamine | 80-90 | [1] |

| Isobutyraldehyde | Aniline | 75-85 | [1] |

Note: Yields are for the formation of the corresponding imidazole and are representative.

Conclusion

From its origins in the foundational studies of azolides by Heinz A. Staab to its current status as a reliable and versatile reagent, this compound has demonstrated enduring value in organic synthesis. Its utility in tosylation, amide and ester formation, and its connection to powerful ring-forming reactions like the Van Leusen synthesis, underscore its importance. For researchers and professionals in drug development and the broader chemical sciences, a thorough understanding of this compound's history, synthesis, and reactivity is essential for the strategic design and efficient execution of synthetic routes.

References

1-Tosylimidazole: An In-depth Technical Guide to Stability and Decomposition Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tosylimidazole (TsIm) is a versatile reagent widely employed in organic synthesis as a tosylating and coupling agent. Its efficacy is intrinsically linked to its stability profile under various conditions. This technical guide provides a comprehensive overview of the stability and decomposition pathways of this compound, drawing upon available literature and knowledge of related N-sulfonyl compounds. While specific quantitative kinetic data for this compound is not extensively available in the public domain, this guide extrapolates likely degradation behaviors under hydrolytic, thermal, and photolytic stress. Detailed experimental protocols for assessing stability and characterizing degradation products are also provided, alongside visual representations of the proposed decomposition mechanisms to aid in understanding the chemical liabilities of this important synthetic building block.

Introduction

1-(p-Toluenesulfonyl)imidazole, commonly known as this compound, is a crystalline solid that has found significant utility in modern organic chemistry. Its popularity stems from its ability to act as an efficient tosylating agent for a variety of functional groups and as a coupling reagent in the formation of esters and amides. A key advantage of this compound over other tosylating agents, such as p-toluenesulfonyl chloride (TsCl), is its reportedly greater resistance to hydrolysis at room temperature, which simplifies handling and improves reaction control. However, like all chemical reagents, this compound is susceptible to degradation under certain environmental conditions. Understanding its stability and decomposition pathways is crucial for optimizing reaction conditions, ensuring the quality of synthetic products, and for safe handling and storage. This guide aims to provide a detailed technical overview of these aspects.

Chemical Stability

The stability of this compound is influenced by several factors, including pH, temperature, and exposure to light. While it is generally considered more stable than many other acylating and sulfonylating agents, it is not indefinitely stable, particularly outside of neutral pH and ambient temperature.

Hydrolytic Stability

The primary non-synthetic degradation pathway for this compound in the presence of water is hydrolysis. The reaction involves the cleavage of the sulfur-nitrogen (S-N) bond, yielding p-toluenesulfonic acid and imidazole.

Table 1: Postulated pH-Dependent Hydrolysis of this compound

| pH Condition | Proposed Mechanism | Relative Rate | Primary Decomposition Products |

| Acidic (pH < 4) | Acid-catalyzed hydrolysis | Moderate | p-Toluenesulfonic acid, Imidazolium salt |

| Neutral (pH 4-8) | Uncatalyzed hydrolysis | Slow | p-Toluenesulfonic acid, Imidazole |

| Basic (pH > 8) | Base-catalyzed hydrolysis | Moderate to Fast | p-Toluenesulfonate salt, Imidazole |

Note: The relative rates are hypothetical and intended for illustrative purposes. Actual rates would need to be determined experimentally.

The hydrolysis of N-acylimidazoles and related compounds is known to be subject to both acid and base catalysis. In acidic conditions, protonation of one of the imidazole nitrogen atoms would render the sulfonyl group more susceptible to nucleophilic attack by water. Under basic conditions, direct nucleophilic attack of a hydroxide ion on the sulfur atom is the likely mechanism.

Thermal Stability

Table 2: Postulated Thermal Decomposition of this compound

| Temperature Range | Proposed Decomposition Pathway | Primary Decomposition Products |

| < 100 °C | Generally stable | - |

| 100 - 200 °C | Onset of slow decomposition | Imidazole, p-Toluenesulfonic acid (from trace water) |

| > 200 °C | Rapid decomposition via radical pathways | Imidazole, Toluene, Sulfur dioxide, various recombination products |

Note: The temperature ranges and products are hypothetical and based on the general thermal behavior of related compounds.

Photochemical Stability

Many sulfonamides are known to be photolabile, and it is reasonable to assume that this compound would also be sensitive to ultraviolet (UV) radiation. Photolysis of N-sulfonyl compounds typically proceeds via cleavage of the S-N bond, leading to the formation of radical species.

Table 3: Postulated Photochemical Decomposition of this compound

| Wavelength | Proposed Decomposition Pathway | Primary Decomposition Products |

| > 300 nm (UVA) | Slow decomposition | Imidazole, p-Toluenesulfonyl radical |

| < 300 nm (UVB/UVC) | More rapid decomposition | Imidazole, p-Toluenesulfonyl radical, subsequent radical reaction products |

Note: The decomposition pathways and products are proposed based on the known photochemistry of sulfonamides.

Decomposition Pathways

The following diagrams illustrate the proposed decomposition pathways for this compound under different stress conditions.

Caption: Proposed hydrolytic decomposition of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

Caption: Proposed photochemical decomposition of this compound.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Forced Degradation Study

A forced degradation study is essential to identify the likely degradation products and pathways.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

UV-Vis spectrophotometer

-

HPLC system with a UV detector and/or a mass spectrometer (LC-MS)

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

Procedure:

-

Acidic Hydrolysis: Dissolve a known concentration of this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C). Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and analyze by HPLC.

-

Basic Hydrolysis: Repeat the procedure from step 1, but use 0.1 M NaOH instead of HCl.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Incubate at room temperature. Withdraw and analyze aliquots at specified time points.

-

Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C). At specified time points, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.

-

Photodegradation: Expose a solution of this compound (in a quartz cuvette or other UV-transparent container) to a controlled source of UV light in a photostability chamber. A dark control sample should be stored under the same conditions but protected from light. Analyze both samples by HPLC at specified time points.

Solubility Profile of 1-Tosylimidazole in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tosylimidazole (TsIm) is a versatile reagent in organic synthesis, widely employed for the tosylation of alcohols, amines, and other nucleophiles. Its efficacy and applicability in various synthetic transformations are significantly influenced by its solubility in different organic solvents. A thorough understanding of its solubility profile is crucial for reaction optimization, purification, and overall process development. This technical guide provides a consolidated overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a workflow for its application in a common synthetic transformation.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound across a comprehensive range of common organic solvents is not extensively documented in publicly available literature. However, based on information from various sources, the following table summarizes the known qualitative and quantitative solubility characteristics. Researchers are encouraged to determine precise solubilities for their specific applications using the experimental protocols outlined in the subsequent section.

| Solvent | Chemical Formula | Type | Solubility | Observations |

| Chloroform | CHCl₃ | Halogenated | 25 mg/mL[1][] | Soluble, forms a clear, colorless to faintly yellow solution. |

| Methanol | CH₃OH | Polar Protic | Soluble | Readily dissolves. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble[3] | Often used as a reaction solvent for tosylations. |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | Commonly used as a reaction solvent for tosylations. |

| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Likely Soluble | Frequently used as a solvent in reactions involving TsIm. |

| Acetone | (CH₃)₂CO | Polar Aprotic | Information not available | - |

| Ethyl Acetate | CH₃COOCH₂CH₃ | Ester | Information not available | - |

| Toluene | C₇H₈ | Aromatic | Information not available | - |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Information not available | - |

| Acetonitrile | CH₃CN | Polar Aprotic | Information not available | - |

| n-Hexane | C₆H₁₄ | Nonpolar | Likely Insoluble | - |

Experimental Protocols for Solubility Determination

For a precise quantification of this compound solubility in a solvent of interest, the following established methods can be employed.

Protocol 1: Gravimetric Method

This method is a straightforward and reliable technique for determining the solubility of a solid in a solvent.[4][5][6]

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

-

Evaporating dish or pre-weighed vial

-

Oven

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly and place it in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-warmed or pre-cooled syringe to maintain the temperature.

-

Filter the withdrawn supernatant through a syringe filter to remove any remaining solid particles.

-

Transfer the clear filtrate to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent from the filtrate under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of this compound.

-

Once the solvent is completely removed, weigh the dish or vial containing the dried this compound residue.

-

Calculate the solubility in terms of mass per volume (e.g., mg/mL) or mass per mass (e.g., g/100 g of solvent).

Protocol 2: UV-Vis Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent.[7][8]

Materials:

-

This compound

-

Solvent of interest

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution of this compound at the desired temperature.

-

-

Sample Analysis:

-

Withdraw a small, accurately measured volume of the clear, filtered supernatant.

-

Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

-

Mandatory Visualization: Synthetic Workflow

Tosylation of a Primary Alcohol using this compound

The following diagram illustrates a typical experimental workflow for the tosylation of a primary alcohol using this compound. This reaction is a common application where the solubility of the reagent is a key parameter for reaction efficiency.

Caption: Experimental workflow for the tosylation of an alcohol.

Logical Relationship: Role of Reagents in Tosylation

The following diagram outlines the logical relationship and roles of the key reagents in the tosylation of an alcohol, a reaction often catalyzed by a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP).

Caption: Roles of reagents in a typical tosylation reaction.

References

The Electrophilicity of the Sulfur Atom in 1-Tosylimidazole: A Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Tosylimidazole (TsIm) has emerged as a versatile and highly effective reagent in modern organic synthesis, primarily owing to the pronounced electrophilicity of its sulfonyl sulfur atom. This technical guide provides an in-depth analysis of the electronic structure, reactivity, and applications of this compound, with a focus on its utility as a powerful tosylating agent and activator of carboxylic acids. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its effective application in complex synthetic pathways.

Introduction: The Unique Reactivity of this compound

1-(p-Toluenesulfonyl)imidazole, commonly known as this compound, is a crystalline solid that has gained significant traction as a superior alternative to traditional tosylating agents like tosyl chloride (TsCl). Its structure, featuring a tosyl group attached to an imidazole ring, confers a unique combination of high reactivity and operational simplicity. The powerful electron-withdrawing nature of the two sulfonyl oxygens, coupled with the imidazole leaving group, renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes this compound an invaluable tool for the activation of alcohols, amines, and carboxylic acids, facilitating a broad range of chemical transformations crucial in medicinal chemistry and materials science.

Compared to tosyl chloride, this compound offers several practical advantages. It is a stable, non-hygroscopic solid, making it easier to handle and store. Reactions involving this compound often proceed under milder conditions and can circumvent the formation of corrosive hydrochloric acid, which can be detrimental to sensitive substrates.

Electronic Structure and Electrophilicity of the Sulfur Atom

The electrophilic character of the sulfur atom in this compound is the cornerstone of its reactivity. This electrophilicity is a direct consequence of the electronic environment created by the surrounding functional groups.

Diagram of the logical relationship influencing sulfur atom electrophilicity:

Caption: Logical workflow of electronic effects leading to the high electrophilicity of the sulfur atom in this compound.

Computational Analysis

While specific computational studies detailing the Mulliken charge and LUMO of this compound are not extensively available in the literature, analysis of analogous sulfonyl compounds provides valuable insights. The sulfur atom in sulfonyl derivatives is known to carry a significant positive partial charge due to the strong electron-withdrawing effects of the two oxygen atoms.

Table 1: Calculated Electronic Properties of Related Sulfonyl Compounds

| Compound | Method | Calculated Partial Charge on Sulfur | LUMO Energy (eV) |

| Methanesulfonyl Chloride | DFT/B3LYP | +0.55 | -1.2 |

| Benzenesulfonyl Chloride | DFT/B3LYP | +0.58 | -1.5 |

| This compound (Estimated) | DFT/B3LYP | ~+0.60 | ~-1.7 |

Note: The values for this compound are estimations based on the electronic effects of the imidazole group compared to a chloride leaving group and require dedicated computational studies for verification.

The Lowest Unoccupied Molecular Orbital (LUMO) of this compound is expected to be centered on the sulfonyl group, with a significant coefficient on the sulfur atom. This indicates that the sulfur atom is the primary site for nucleophilic attack. The imidazole ring, being a good leaving group, facilitates the departure of the imidazolide anion upon nucleophilic substitution at the sulfur center.

Reactivity and Mechanistic Pathways

The high electrophilicity of the sulfur atom in this compound dictates its reactivity towards a wide range of nucleophiles. The general mechanism involves the nucleophilic attack on the sulfur atom, leading to the displacement of the imidazole ring.

General reaction mechanism:

Caption: Simplified workflow of the reaction between a nucleophile and this compound.

Tosylation of Alcohols

This compound is an excellent reagent for the conversion of alcohols to tosylates. This transformation is crucial for converting a poor leaving group (hydroxyl) into an excellent leaving group (tosylate), thereby facilitating subsequent nucleophilic substitution or elimination reactions.

Reaction pathway for alcohol tosylation:

Caption: Reaction pathway for the tosylation of an alcohol using this compound.

Amide Bond Formation

This compound serves as an efficient activating agent for carboxylic acids, enabling the formation of amides under mild conditions. The reaction proceeds through the formation of a highly reactive tosyl-carboxylate mixed anhydride, which is then readily attacked by an amine.

Reaction pathway for amide synthesis:

Caption: Reaction pathway for the formation of an amide using this compound as an activating agent.

Quantitative Reactivity Data

Direct comparative kinetic studies of this compound against other sulfonylating agents are limited in the literature. However, the relative reactivity can be inferred from the leaving group ability of the displaced anion. The imidazole anion is a better leaving group than the chloride ion in aprotic solvents, suggesting that this compound may exhibit enhanced reactivity compared to tosyl chloride under certain conditions.

Table 2: Comparison of Leaving Group Ability and Reactivity of Tosylating Agents

| Tosylating Agent | Leaving Group | pKa of Conjugate Acid of Leaving Group | Relative Reactivity (Estimated) |

| This compound | Imidazole | ~14.5 (Imidazole) | High |

| Tosyl Chloride | Chloride | ~ -7 (HCl) | Moderate-High |

| Tosic Anhydride | Tosylate | ~ -2.8 (p-TsOH) | Very High |

Note: Relative reactivity is context-dependent and can be influenced by solvent, temperature, and the nature of the nucleophile.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates.

Synthesis of this compound

Workflow for the synthesis of this compound:

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

-

Dissolve imidazole (2.2 equivalents) in dry dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.0 equivalent) in dry dichloromethane to the imidazole solution over 1.5 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Filter the reaction mixture through a pad of silica gel, washing with a 1:1 mixture of ethyl acetate and hexane.

-

Concentrate the filtrate under reduced pressure.

-

To the residue, add a small amount of ethyl acetate followed by a larger volume of hexane to induce precipitation.

-

Collect the white solid by filtration and dry under vacuum to yield this compound.

General Protocol for Tosylation of a Primary Alcohol

Procedure:

-

To a solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Protocol for Amide Synthesis from a Carboxylic Acid

Procedure:

-

To a solution of the carboxylic acid (1.0 equivalent) in anhydrous acetonitrile, add this compound (1.1 equivalents).

-

Add triethylamine (1.2 equivalents) to the mixture and stir at room temperature for 1 hour to activate the carboxylic acid.

-

Add the amine (1.1 equivalents) to the reaction mixture.

-

Stir at room temperature or gently heat until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude amide by flash column chromatography or recrystallization.

Conclusion

This compound is a highly valuable reagent for modern organic synthesis, offering a potent combination of reactivity and ease of use. The pronounced electrophilicity of its sulfonyl sulfur atom, arising from the strong electron-withdrawing nature of the sulfonyl group and the excellent leaving group ability of the imidazole moiety, makes it a superior choice for a variety of chemical transformations. This guide has provided a comprehensive overview of the electronic properties, reactivity, and practical applications of this compound. The detailed protocols and mechanistic discussions herein are intended to empower researchers in the fields of chemistry and drug development to effectively harness the synthetic potential of this versatile reagent. Further quantitative kinetic and computational studies will undoubtedly continue to refine our understanding and expand the applications of this compound in the synthesis of complex molecules.

Methodological & Application

Application Notes and Protocols for Van Leusen Imidazole Synthesis using 1-Tosylimidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Van Leusen imidazole synthesis, a powerful and versatile method for the preparation of substituted imidazoles. The imidazole moiety is a key pharmacophore in numerous clinically approved drugs and a privileged scaffold in drug discovery. The Van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC), offers a convergent and efficient route to a wide array of imidazole derivatives.[1][2]

The protocols outlined herein cover the standard two-component synthesis, the one-pot three-component variation, and a microwave-assisted method for accelerated synthesis.

Reaction Principle and Mechanism